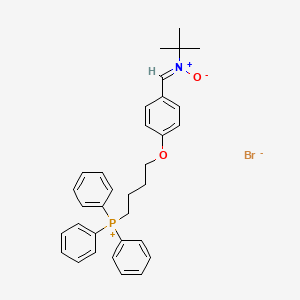
MitoPBN
概要
説明
MitoPBNは、4-[4-[[(1,1-ジメチルエチル)-オキシドイミノ]メチル]フェノキシ]ブチル]トリフェニルホスホニウムブロミドとしても知られており、ミトコンドリア標的抗酸化剤です。これは、コハク酸によるミトコンドリア膜電位の生成に続いて、ミトコンドリアに蓄積されます。 この化合物は、ミトコンドリア脱共役タンパク質の活性化を阻害し、ヒドロキシルラジカルと炭素中心ラジカルを捕捉するのに特に有効です .
準備方法
合成経路と反応条件
MitoPBNの合成には、α-フェニル-N-tert-ブチルニトロン由来のスピントラップと親油性トリフェニルホスホニウムカチオンの結合が含まれます。このプロセスには、通常、次の手順が含まれます。
スピントラップの形成: α-フェニル-N-tert-ブチルニトロンは、tert-ブチルアミンとベンズアルデヒドを含む反応によって合成されます。
トリフェニルホスホニウムとの結合: スピントラップは、次に求核置換反応によってトリフェニルホスホニウムブロミドと結合されます
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために、反応条件を慎重に制御することが含まれます。 この化合物は、通常、クロマトグラフィー法を使用して精製され、分光法によって特徴付けられます .
化学反応の分析
反応の種類
MitoPBNは、次のようないくつかの種類の化学反応を受けます。
酸化: this compoundは、ヒドロキシルラジカルと炭素中心ラジカルを捕捉し、酸化損傷を防ぎます。
一般的な試薬と条件
酸化反応: 一般的な試薬には、過酸化水素やその他の反応性酸素種が含まれます。
形成される主要な生成物
これらの反応から形成される主要な生成物には、安定化ラジカルと阻害された脂質過酸化生成物があります .
科学研究アプリケーション
This compoundには、幅広い科学研究アプリケーションがあります。
化学: ラジカル生成と酸化ストレスを研究するためのスピントラップとして使用されます。
生物学: ミトコンドリア機能と酸化損傷を調査します。
科学的研究の応用
MitoPBN has a wide range of scientific research applications:
Chemistry: Used as a spin trap to study radical formation and oxidative stress.
Biology: Investigates mitochondrial function and oxidative damage.
Medicine: Potential therapeutic agent for diseases involving oxidative stress, such as cardiovascular disorders and diabetes
Industry: Utilized in the development of antioxidant therapies and mitochondrial-targeted drugs
作用機序
MitoPBNは、ミトコンドリアを標的にし、反応性酸素種を捕捉することで効果を発揮します。これは、スーパーオキシドによるミトコンドリア脱共役タンパク質の活性化を阻害し、ヒドロキシルラジカルと炭素中心ラジカルを捕捉します。 これにより、ミトコンドリア内の脂質過酸化と酸化損傷を防ぎます .
類似の化合物との比較
類似の化合物
MitoQ: フリーラジカルを捕捉する別のミトコンドリア標的抗酸化剤。
MitoVitE: ミトコンドリア標的型のビタミンE。
MitoTempo: 酸化ストレスを軽減するミトコンドリア標的抗酸化剤
独自性
This compoundは、炭素中心ラジカルとの特異的な反応性と、スーパーオキシドと反応することなくミトコンドリア脱共役タンパク質を阻害する能力において独特です。 これは、酸化損傷と脂質過酸化を防ぐのに特に効果的です .
類似化合物との比較
Similar Compounds
MitoQ: Another mitochondria-targeted antioxidant that scavenges free radicals.
MitoVitE: A mitochondria-targeted form of vitamin E.
MitoTempo: A mitochondria-targeted antioxidant that reduces oxidative stress
Uniqueness
MitoPBN is unique in its specific reactivity with carbon-centered radicals and its ability to inhibit mitochondrial uncoupling proteins without reacting with superoxide. This makes it particularly effective in preventing oxidative damage and lipid peroxidation .
特性
IUPAC Name |
N-tert-butyl-1-[4-(4-triphenylphosphaniumylbutoxy)phenyl]methanimine oxide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO2P.BrH/c1-33(2,3)34(35)27-28-21-23-29(24-22-28)36-25-13-14-26-37(30-15-7-4-8-16-30,31-17-9-5-10-18-31)32-19-11-6-12-20-32;/h4-12,15-24,27H,13-14,25-26H2,1-3H3;1H/q+1;/p-1/b34-27-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMWLDMVLIVXEF-KWYZZNRTSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[N+](=CC1=CC=C(C=C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[O-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=CC=C(C=C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/[O-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37BrNO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8069608.png)
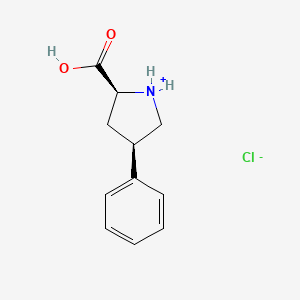

![2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8069618.png)
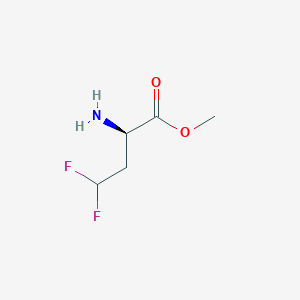
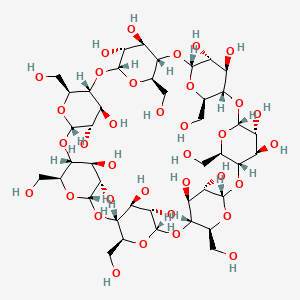
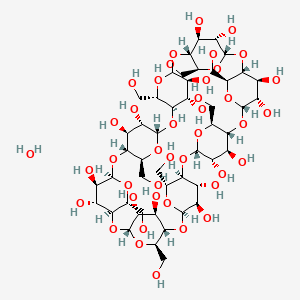
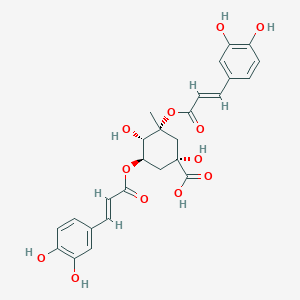
![(1R,2R,9S,13S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one](/img/structure/B8069652.png)
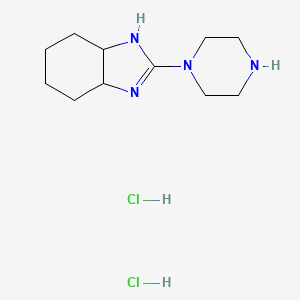
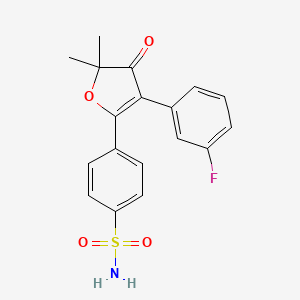
![5,6-dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-thieno[2,3-d]pyrimidin-4-amine,monobenzenesulfonate](/img/structure/B8069681.png)
